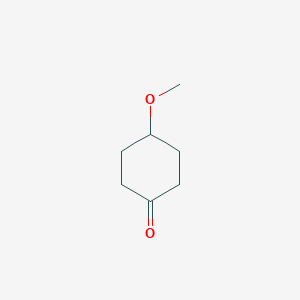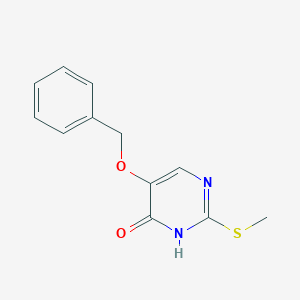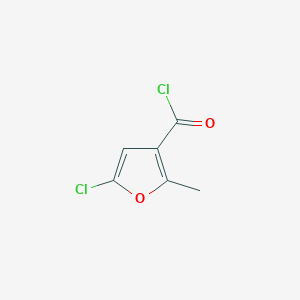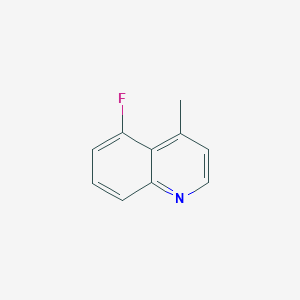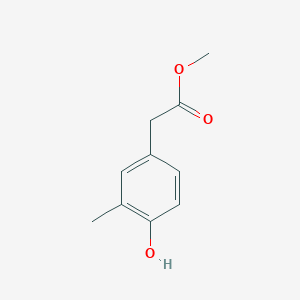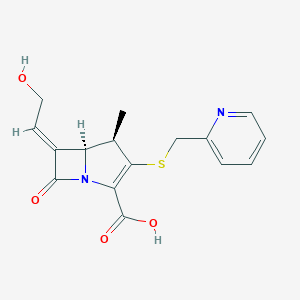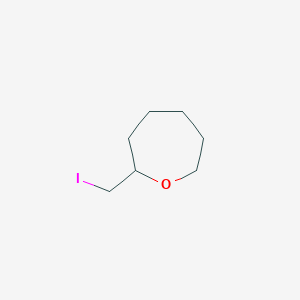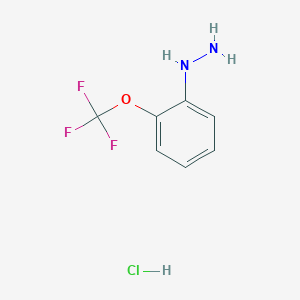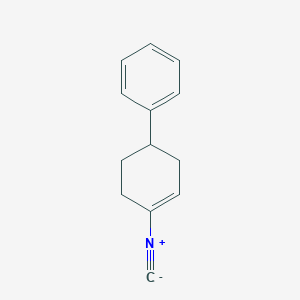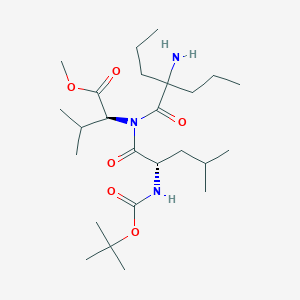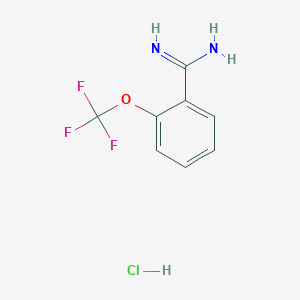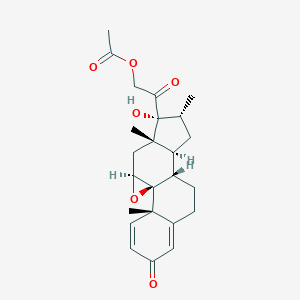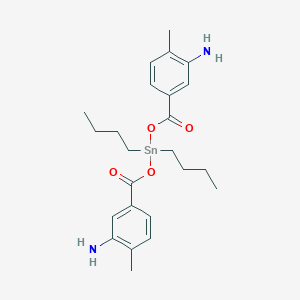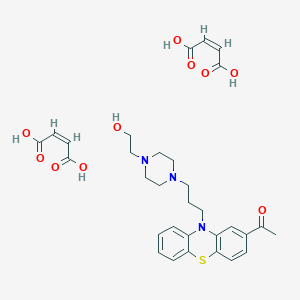![molecular formula C11H15NO3 B142527 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol CAS No. 127560-11-6](/img/structure/B142527.png)
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as CP94, is a selective antagonist of the α1-adrenoceptor and has been found to have significant effects on the cardiovascular system, as well as other physiological processes. In
Applications De Recherche Scientifique
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its effects on the cardiovascular system. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, which plays a crucial role in regulating blood pressure and heart rate. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate in animal models, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In addition to its cardiovascular effects, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has also been studied for its potential applications in cancer research. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent for cancer.
Mécanisme D'action
The mechanism of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves its selective antagonism of the α1-adrenoceptor. This receptor is found in various tissues throughout the body, including the cardiovascular system, urinary tract, and central nervous system. By blocking the activity of this receptor, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate, as well as inhibit the contraction of smooth muscle in the urinary tract.
Effets Biochimiques Et Physiologiques
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has several biochemical and physiological effects that have been studied in detail. In addition to its effects on the cardiovascular system, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to inhibit the release of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. This inhibition can lead to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol for lab experiments is its selectivity for the α1-adrenoceptor. This selectivity allows researchers to study the effects of blocking this receptor without interfering with other physiological processes. However, one of the limitations of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. One area of interest is its potential as a therapeutic agent for hypertension and other cardiovascular disorders. Further studies are needed to explore the safety and efficacy of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to explore the mechanisms of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in cancer cells and to determine its potential as a therapeutic agent for various types of cancer. Finally, further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Conclusion
In conclusion, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol (4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, making it a potential candidate for the treatment of hypertension, cancer, and other disorders. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent and as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 4-(2-hydroxyethyl)benzene-1,2-diol. This intermediate is then reacted with cyclopropylamine in the presence of a reducing agent to form 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Propriétés
Numéro CAS |
127560-11-6 |
|---|---|
Nom du produit |
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-[2-(cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,11-15H,2-3,6H2 |
Clé InChI |
KBZMDEIVCSSUOH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
Synonymes |
1,2-Benzenediol,4-[2-(cyclopropylamino)-1-hydroxyethyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



